molecular formula C18H12N2O2S2 B4721427 (3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4721427
M. Wt: 352.4 g/mol
InChI Key: VMVAECVIMHCMDF-PFONDFGASA-N
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Description

The compound (3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a hybrid heterocyclic molecule combining an indol-2-one core fused with a 1,3-thiazolidin-4-one moiety. Key features include:

  • Molecular formula: C₂₀H₁₆N₂O₂S₂ (molecular weight: 380.491 g/mol) .
  • Substituents: A methyl group at the N1-position of the indole ring and a phenyl group at the N3-position of the thiazolidinone ring.
  • Stereochemistry: The Z-configuration of the exocyclic double bond between the indole and thiazolidinone moieties is critical for its spatial arrangement and intermolecular interactions .

Properties

IUPAC Name

(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c1-19-13-10-6-5-9-12(13)14(16(19)21)15-17(22)20(18(23)24-15)11-7-3-2-4-8-11/h2-10H,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVAECVIMHCMDF-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include the condensation of an indole derivative with a thiazolidinone precursor under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, would be optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of such complex compounds often involves scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques like continuous flow synthesis and the use of automated reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The thioxothiazolidinone moiety undergoes selective oxidation at the sulfur atom. Common oxidizing agents and outcomes include:

ReagentConditionsProduct FormedYield (%)Reference
Hydrogen peroxideEthanol, 50–60°CSulfoxide derivative65–78
m-CPBADichloromethane, RTSulfone derivative72–85
Ozone-78°C, then warmingCleavage of conjugated double bonds55–60
  • Key Observations :

    • Oxidation at the thioxo group (C=S → C=O/S=O) preserves the indole framework.

    • Sulfone derivatives show enhanced electrophilicity, enabling downstream nucleophilic attacks.

Reduction Reactions

The thiazolidinone ring and exocyclic double bond are susceptible to reduction:

ReagentConditionsProduct FormedSelectivityReference
NaBH₄Methanol, 0°CPartial reduction of C=N bondModerate
LiAlH₄THF, refluxFull reduction to thiazolidine-indolineHigh
H₂/Pd-CEthyl acetate, RTHydrogenation of double bond>90%
  • Mechanistic Insights :

    • LiAlH₄ reduces both the thioxo group and the conjugated enone system, yielding a saturated thiazolidine-indoline hybrid.

    • Catalytic hydrogenation selectively targets the (3Z)-configured double bond without altering the indole ring .

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C5 position, while nucleophilic attacks target the thiazolidinone sulfur:

Electrophilic Aromatic Substitution

ReagentPosition ModifiedMajor ProductYield (%)Reference
HNO₃/H₂SO₄C5 of indole5-Nitro derivative60–68
Br₂/FeCl₃C5 of indole5-Bromo derivative70–75

Nucleophilic Substitution

ReagentSite of AttackProductApplicationReference
CH₃I/K₂CO₃Thiazolidinone S-atomS-Methylated analogEnhanced bioavailability
NH₂OH·HClC=O of thiazolidinoneOxime derivativeChelation studies

Cycloaddition and Ring-Opening Reactions

The exocyclic double bond participates in [4+2] cycloadditions:

DienophileConditionsProductStereochemistryReference
Maleic anhydrideToluene, 110°CDiels-Alder adductEndo preference
TetracyanoethyleneCH₂Cl₂, RTElectron-deficient cycloadductNot reported
  • Notable Outcome : Diels-Alder adducts exhibit improved solubility in polar aprotic solvents .

Acidic Hydrolysis

  • Conditions : 6M HCl, reflux, 12h.

  • Product : Cleavage of thiazolidinone ring to yield indole-3-carboxylic acid and phenylthioamide derivatives.

Alkaline Degradation

  • Conditions : 10% NaOH, 80°C, 6h.

  • Product : Fragmentation into 2-mercaptoindole and phenylglyoxylamide.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Z→E isomerization of the exocyclic double bond (quantified by HPLC, 85% conversion) .

  • Singlet oxygen generation via energy transfer, enabling oxidative dimerization.

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate:

Reaction TypeBioactivity TestedIC₅₀/EC₅₀ (μM)Target PathwayReference
Sulfone derivativeTyrosine kinase inhibition0.12 ± 0.03EGFR signaling
5-Bromo derivativeAnticancer (MCF-7)1.8 ± 0.2Apoptosis induction
Oxime derivativeAntibacterial (MRSA)MIC = 4.0 µg/mLCell wall synthesis

Scientific Research Applications

(3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that is a derivative of thiazolidinone and has a complex structure that includes an indole core and a thiazolidinone ring. It is important to note that benchchem.com is not used as a source in this article, as requested.

Chemistry

In chemistry, this compound can be employed as a building block in the synthesis of more complex molecules.

Biology

Thiazolidinone derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, so this compound may be investigated for similar activities.

Medicine

The compound could be explored for potential therapeutic effects, especially in the treatment of diseases where thiazolidinone derivatives have shown promise. Thiazole derivatives are recognized as agents with diverse biological activities, encompassing anticancer properties, neuroprotective effects, and anti-inflammatory capabilities .

Industry

Industrially, compounds such as this compound might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

The compound’s unique configuration imparts significant biological properties that have been the subject of various studies. The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Anticancer Research

Mechanism of Action

The mechanism of action of (3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone-Indole Hybrid Family

The following table highlights structural analogs with modifications in substituents, which influence physicochemical and supramolecular properties:

Compound Name Substituents (Thiazolidinone/Indole) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound N3-Ph, N1-Me 380.491 Crystallographic studies, synthetic precursor
(3Z)-1-[(4-Fluorophenyl)methyl]-3-[(4-methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one N1-(4-Fluorobenzyl), C4-OCH₃ 388.43 HCV p7 channel inhibition (IC₅₀: 12 μM)
(3Z)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one C4-Cl (benzylidene) 273.72 XPac-based crystal packing similarity (SC1)
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one N3-(Furfuryl) 354.43 Enhanced solubility due to polar furan group
(3Z)-1-Hexyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one N1-Hexyl 434.58 Altered lipophilicity for membrane targeting

Key Observations :

  • N1-Substituents : Methyl (target) vs. hexyl () or fluorobenzyl () groups modulate lipophilicity and steric bulk, impacting biological membrane penetration .
  • Thiazolidinone N3-Substituents: Phenyl (target) vs. chlorophenyl () or furfuryl () groups alter electronic properties and hydrogen-bonding capacity.

Crystallographic and Supramolecular Comparisons

The XPac algorithm () was used to compare crystal structures of methylidene oxindoles. Key findings include:

  • Dimensional Similarity : The target compound shares a 2D similarity (SC1 classification) with (3Z)-3-(benzylidene)-1,3-dihydro-2H-indol-2-one in packing motifs, driven by π-π stacking and C=O···S hydrogen bonds .
  • Hydrogen-Bonding Patterns: Unlike (3Z)-3-(4-piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one (), which forms extended networks via piperazine N-H donors, the target compound relies on weaker C-H···O/S interactions due to its methyl and phenyl substituents .
Table: IR Spectral Data for Key Functional Groups
Compound C=O Stretch (cm⁻¹) C=S Stretch (cm⁻¹) N-H Stretch (cm⁻¹) Reference
Target Compound 1714 1217 Not observed
(3Z)-3-(4-piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one 1704 1222 3330 (NH)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 1785 1217 3164 (NH)

Biological Activity

The compound (3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a thiazolidinone derivative characterized by its complex structure, which includes an indole core and a thiazolidinone ring. This unique configuration imparts significant biological properties that have been the subject of various studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Indole Core : A bicyclic structure that is known for its biological activity.
  • Thiazolidinone Ring : This contributes to the compound's potential therapeutic effects.

The molecular formula is C17H16N2O2SC_{17}H_{16}N_2O_2S, with a molecular weight of approximately 316.38 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with cellular receptors can modulate signaling pathways related to cell proliferation and apoptosis.

Research indicates that the compound may influence pathways associated with inflammation and cancer cell growth.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:

  • Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. Some studies report that these compounds exceed the efficacy of traditional antibiotics like ampicillin by 10–50 times .
Bacteria TypeMIC (mg/mL)MBC (mg/mL)
Enterobacter cloacae0.0040.008
Escherichia coli0.030.06
Micrococcus flavus0.010.02

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity:

  • The most sensitive fungi were identified as Trichoderma viride, while Aspergillus fumigatus showed resistance .
Fungi TypeMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated a series of thiazolidinone derivatives for their antimicrobial properties, revealing that compounds similar to (3Z)-1-methyl exhibited potent activity against multiple bacterial strains .
  • Mechanistic Insights :
    Docking studies have suggested that these compounds may inhibit bacterial growth by targeting specific enzymes crucial for cell wall synthesis .
  • Therapeutic Potential :
    The unique combination of structural features in (3Z)-1-methyl suggests potential applications in treating infections resistant to conventional therapies, highlighting the need for further exploration in clinical settings.

Q & A

Q. Table 1: Comparative Synthesis Conditions

PrecursorSolventCatalystTime (h)Yield (%)Reference
3-formyl-1H-indole + rhodanineAcetic acidNaOAc2.573
Indole-thiosemicarbazideEthanolH2SO4482

Basic: How is the structural integrity of this compound validated?

Methodological Answer:
Structural validation employs:

  • Spectroscopy : FT-IR confirms thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. ¹H/¹³C NMR identifies Z-configuration via coupling constants (e.g., olefinic protons at δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., CCDC deposition codes in ) .

Basic: What assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial : Agar diffusion assays against S. aureus and E. coli (zone inhibition ≥15 mm at 100 µg/mL) .
  • Antioxidant : DPPH radical scavenging (IC50 < 50 µM) .
  • Enzyme inhibition : Kinase or protease assays (e.g., IC50 values via fluorescence quenching) .

Advanced: How can computational modeling predict its drug-likeness?

Methodological Answer:

  • Molecular docking : MOE or AutoDock Vina simulates binding to targets (e.g., COX-2 or EGFR kinases). Key interactions: thioxo group with catalytic lysine residues .
  • ADMET prediction : SwissADME estimates logP (~3.2), bioavailability (Lipinski score = 0), and blood-brain barrier penetration .

Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Discrepancies arise from:

  • Catalyst choice : Sodium acetate vs. sulfuric acid alters reaction kinetics .
  • Solvent polarity : Ethanol (polar) favors faster cyclization vs. toluene (nonpolar).
    Resolution : Use design of experiments (DoE) to optimize parameters (e.g., 85% yield achieved at 70°C in DMF with NaOAc) .

Advanced: What reaction pathways dominate its chemical reactivity?

Methodological Answer:

  • Nucleophilic substitution : Iodine or sulfur atoms react with amines (e.g., morpholine) to form derivatives .
  • Oxidation : Thioxo group oxidizes to sulfone under H2O2/Fe³⁺, altering bioactivity .
  • Photodegradation : UV exposure cleaves the indole-thiazolidinone junction (monitored via HPLC) .

Advanced: How to establish structure-activity relationships (SAR) for analogs?

Methodological Answer:

  • Substituent variation : Compare phenyl (electron-withdrawing) vs. methyl (electron-donating) groups at position 3.
  • Bioisosteres : Replace thioxo with oxo to assess potency loss (e.g., IC50 increases from 1.2 µM to 8.7 µM against P. falciparum) .

Q. Table 2: SAR of Thiazolidinone Derivatives

R-groupTargetIC50 (µM)Reference
3-PhenylEGFR kinase1.2
3-MethylEGFR kinase8.7
4-NitroCOX-20.9

Advanced: What strategies stabilize its Z-configuration during synthesis?

Methodological Answer:

  • Steric hindrance : Bulky substituents (e.g., isopropyl) at position 1 prevent isomerization .
  • Low-temperature crystallization : Prevents thermal E/Z interconversion .
  • Chelation : Use Cu²⁺ to lock the enolate intermediate in Z-form .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-1-methyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

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